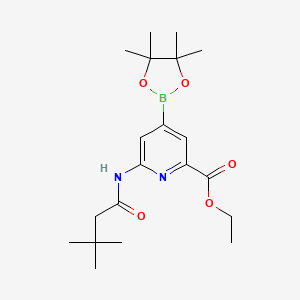
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
銅(4Z,10Z,15Z,19Z)-5,10,15,20-テトラフェニル-1,2,3,12,13,14-ヘキサヒドロポルフィリン-21,22,23,24-テトライドは、ポルフィリン類に属する複雑な化合物です。ポルフィリンは、ヘモグロビンやクロロフィルなどの生物学的システムにおける役割で知られる有機化合物です。この特定の化合物は、テトラフェニルポルフィリン誘導体の銅錯体であり、さまざまな分野で独自の特性と用途を持っています。
準備方法
合成経路と反応条件
銅(4Z,10Z,15Z,19Z)-5,10,15,20-テトラフェニル-1,2,3,12,13,14-ヘキサヒドロポルフィリン-21,22,23,24-テトライドの合成には、通常、以下の手順が含まれます。
テトラフェニルポルフィリンの形成: 最初のステップには、酸性条件下でのピロールとベンズアルデヒドの縮合によるテトラフェニルポルフィリンの合成が含まれます。
銅による金属化: 次に、テトラフェニルポルフィリンを、酢酸銅(II)などの銅塩と、クロロホルムやジクロロメタンなどの適切な溶媒中で反応させます。反応は通常、還流条件下で行い、完全な金属化を確保します。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
テトラフェニルポルフィリンのバルク合成: 縮合反応に大型反応器を使用します。
金属化プロセス: 高収率と純度を確保するために、金属化ステップに連続フロー反応器を採用します。
化学反応の分析
反応の種類
銅(4Z,10Z,15Z,19Z)-5,10,15,20-テトラフェニル-1,2,3,12,13,14-ヘキサヒドロポルフィリン-21,22,23,24-テトライドは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: フェニル基は、適切な条件下で求電子剤または求核剤と置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下での臭素などの求電子剤またはアミンなどの求核剤。
主な生成物
酸化: 酸化されたポルフィリン誘導体の生成。
還元: 還元されたポルフィリン誘導体の生成。
置換: 置換されたテトラフェニルポルフィリン誘導体の生成。
科学研究への応用
銅(4Z,10Z,15Z,19Z)-5,10,15,20-テトラフェニル-1,2,3,12,13,14-ヘキサヒドロポルフィリン-21,22,23,24-テトライドは、科学研究において多くの用途があります。
化学: 反応性中間体を安定化させる能力のため、さまざまな有機反応の触媒として使用されます。
生物学: 酵素模倣体に関する研究や、ヘムタンパク質のモデル化合物として使用されます。
医学: がん治療の光線力学療法における潜在的な用途について調査されています。
産業: センサーの開発や、光起電力セルにおける成分として使用されます。
科学的研究の応用
Copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Employed in studies related to enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and as a component in photovoltaic cells.
作用機序
銅(4Z,10Z,15Z,19Z)-5,10,15,20-テトラフェニル-1,2,3,12,13,14-ヘキサヒドロポルフィリン-21,22,23,24-テトライドの作用機序には以下が含まれます。
分子標的: この化合物は、タンパク質や核酸など、さまざまな生物学的分子と相互作用します。
関与する経路: 光活性化により活性酸素種(ROS)を生成し、標的細胞の酸化損傷を引き起こす可能性があります。これは、光線力学療法における用途の基礎となります。
類似化合物の比較
類似化合物
- 亜鉛(4Z,10Z,15Z,19Z)-5,10,15,20-テトラフェニル-1,2,3,12,13,14-ヘキサヒドロポルフィリン-21,22,23,24-テトライド
- 鉄(4Z,10Z,15Z,19Z)-5,10,15,20-テトラフェニル-1,2,3,12,13,14-ヘキサヒドロポルフィリン-21,22,23,24-テトライド
独自性
銅(4Z,10Z,15Z,19Z)-5,10,15,20-テトラフェニル-1,2,3,12,13,14-ヘキサヒドロポルフィリン-21,22,23,24-テトライドは、その特定の金属中心により、亜鉛や鉄の対応物と比べて、異なる触媒的および光物理的特性を与えられているため、独特です。銅中心により、光線力学療法や触媒など、独特の酸化還元化学と光との相互作用が可能になり、特に有用になります。
類似化合物との比較
Similar Compounds
- Zinc;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- Iron;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
Uniqueness
Copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is unique due to its specific metal center, which imparts distinct catalytic and photophysical properties compared to its zinc and iron counterparts. The copper center allows for unique redox chemistry and interaction with light, making it particularly useful in applications like photodynamic therapy and catalysis.
特性
分子式 |
C44H34CuN4-2 |
|---|---|
分子量 |
682.3 g/mol |
IUPAC名 |
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetraphenyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C44H34N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-21,23,26,28,34,37H,22,24-25,27H2;/q-4;+2/b41-33-,42-35-,43-36-,44-39-; |
InChIキー |
ZLOKTYKBDOBEKN-RZRDJKQOSA-N |
異性体SMILES |
C1C/2[N-]/C(=C(\C3=CC=C([N-]3)/C(=C/4\[N-]C(/C(=C/5\[N-]/C(=C2/C6=CC=CC=C6)/C=C5)/C7=CC=CC=C7)CC4)/C8=CC=CC=C8)/C9=CC=CC=C9)/C1.[Cu+2] |
正規SMILES |
C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=CC=C6)[N-]5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


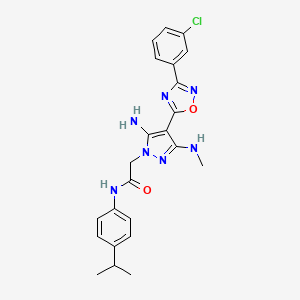
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![N-cyclopentyl-5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]pentanamide](/img/structure/B12344511.png)
![N-(3-acetylphenyl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344518.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
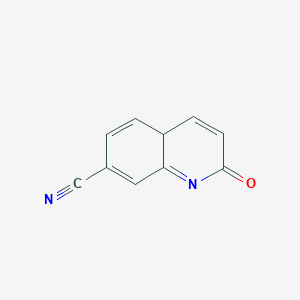
![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![11-(4-Butoxyphenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12344549.png)
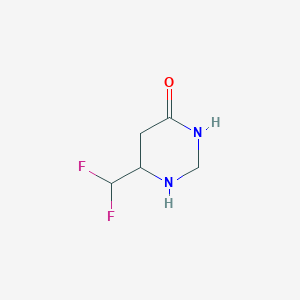
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12344567.png)
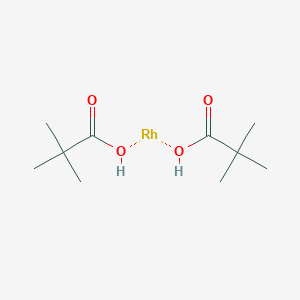
![N-(3-chloro-4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344579.png)
